![molecular formula C10H8BrN3O B1467567 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1489751-99-6](/img/structure/B1467567.png)
1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring which includes two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives usually involves the Huisgen cycloaddition, also known as the “click reaction”. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,3-triazole ring attached to a phenyl ring substituted with a bromine atom and a methyl group. The 4-carbaldehyde group would be attached to the triazole ring .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation to form 1,2,4-triazoles, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom in this compound would likely make it relatively heavy and possibly more reactive. The aldehyde group could make it polar and capable of participating in certain types of chemical reactions .Scientific Research Applications
Pharmaceutical Intermediates
This compound can serve as an intermediate in the synthesis of various pharmaceutical agents. The bromo and aldehyde functional groups present in the molecule make it a versatile precursor for constructing more complex molecules through reactions such as nucleophilic substitution or condensation .
Material Science
In material science, the triazole ring of the compound could be utilized to create polymers with specific properties. Triazoles are known for their thermal stability and can be incorporated into polymeric chains to enhance durability .
Organic Synthesis
The compound’s structure is conducive to organic synthesis applications, particularly in the construction of heterocyclic compounds. Its reactivity with various nucleophiles and electrophiles allows for the creation of diverse organic molecules .
Catalysis
The triazole moiety can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. This can lead to the development of new catalytic processes that are more efficient or selective .
Agrochemical Research
As a potential precursor for agrochemicals, this compound could be used to synthesize pesticides or herbicides. The bromo group, in particular, is often found in biologically active molecules .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or indicators due to the presence of the aldehyde group, which can react with various analytes to produce measurable changes .
Biochemistry
The compound may be used to study enzyme interactions with triazole-containing substrates, providing insights into enzyme specificity and mechanism .
Environmental Science
Lastly, in environmental science, this compound could be used to synthesize molecules that interact with pollutants, aiding in the development of novel remediation techniques .
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJRTAUZXBJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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